
N-(2-chlorobenzyl)-5-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex reactions and methodologies. For instance, a general and simple synthesis method was developed for producing {4-[(Z)-4-(arylimino)-3,4-dihydroquinazolin-2(1H)-ylidene] cyclohexa-2,5-dien-1-ylidene} malononitrile, through charge-transfer complexes between 2-amino-N'-aryl-benzimidamide derivatives and tetracyanoquinodimethane, indicating a methodology that might be adaptable for synthesizing the compound (Abd-Elatif, El-Shaieb, & El-Deen, 2011).
Molecular Structure Analysis
The structural analysis of similar quinazoline derivatives involves using elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques help establish the molecular framework and the positioning of functional groups within the molecule, offering insights into potential reactivity and interaction patterns (Abd-Elatif, El-Shaieb, & El-Deen, 2011).
Chemical Reactions and Properties
Compounds with a dihydroquinazolinone structure have been involved in various chemical reactions, showcasing a broad spectrum of chemical properties, including reactions with amino acids and thiols for the synthesis of amino acid derivatives and peptides with potential biological activities. These reactions underscore the compound's reactive nature and its ability to form complex structures (Atta, 1994).
Physical Properties Analysis
The physical properties of such complex molecules can be inferred from their synthesis and structural analysis. Properties such as solubility, melting point, and stability are directly influenced by the molecular structure, particularly the functional groups and their arrangement. The detailed structural characterization using IR, NMR, and mass spectrometry aids in predicting these physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are crucial. The synthesis and reactions of similar compounds reveal that quinazoline derivatives are versatile molecules that can undergo various chemical transformations, highlighting their potential utility in synthetic chemistry and drug design (Atta, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of new quinazolines, including derivatives similar in structure to the specified compound, have been explored for their potential as antimicrobial agents. The process involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, leading to various intermediates and ultimately yielding compounds screened for antibacterial and antifungal activities against common pathogens such as Escherichia coli and Staphylococcus aureus (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of quinazoline derivatives. Novel quinazolinone compounds have been synthesized and evaluated for their antimicrobial efficacy. These studies demonstrate the potential of quinazoline derivatives in treating microbial infections by inhibiting the growth of various bacterial and fungal strains, highlighting their significance in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2012).
Antiproliferative and Kinase Inhibition
Research into fused quinoline derivatives with antiproliferative activities has shown that these compounds can inhibit tyrosine kinases and Pim-1 kinase, suggesting potential applications in cancer therapy. The ability of these compounds to inhibit cell proliferation and specific kinases involved in cancer progression provides a basis for further investigation into their therapeutic potential (Mohareb, R., Ibrahim, R., Elmetwally, A. M., & Gamaan, M. S., 2022).
Eigenschaften
CAS-Nummer |
865655-63-6 |
|---|---|
Molekularformel |
C30H35ClN4O4 |
Molekulargewicht |
551.08 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C30H35ClN4O4/c31-25-14-6-4-12-23(25)20-33-27(36)16-8-9-19-34-29(38)24-13-5-7-15-26(24)35(30(34)39)21-28(37)32-18-17-22-10-2-1-3-11-22/h4-7,10,12-15H,1-3,8-9,11,16-21H2,(H,32,37)(H,33,36) |
InChI-Schlüssel |
YAIZAGXTPZMFCD-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



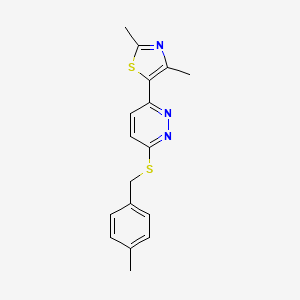
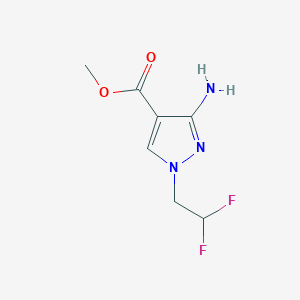
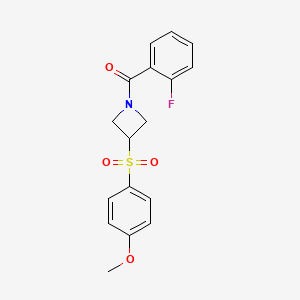

![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)
![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)
methanone](/img/structure/B2494960.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)
![N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2494963.png)
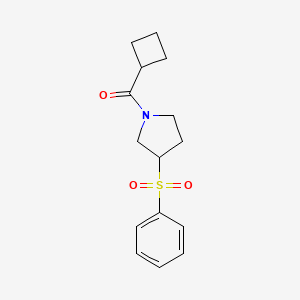
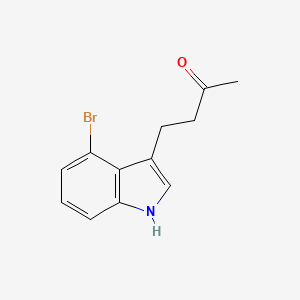
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)